Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 1738-79-0
VCID: VC13506307
InChI: InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N
Molecular Formula: C17H21NO6S
Molecular Weight: 367.4 g/mol

Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate

CAS No.: 1738-79-0

Cat. No.: VC13506307

Molecular Formula: C17H21NO6S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate - 1738-79-0

Specification

CAS No. 1738-79-0
Molecular Formula C17H21NO6S
Molecular Weight 367.4 g/mol
IUPAC Name benzyl 2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10)
Standard InChI Key AKSVYZARYSSXSL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two distinct components: a benzyl-protected serine derivative and a 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) counterion. The serine moiety features an α-amino group and a β-hydroxyl group, both critical for hydrogen bonding in biological systems. The benzyl ester group enhances lipophilicity, facilitating solubility in organic solvents during synthetic procedures .

Key structural features include:

  • Amino acid backbone: C(NH2)(OH)CH2COO\text{C}(\text{NH}_2)(\text{OH})\text{CH}_2\text{COO}^-

  • Protective groups: Benzyl ester (aromatic ring) at the carboxyl terminus

  • Counterion: 4-methylbenzenesulfonate (CH3C6H4SO3\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3^-) for improved crystallinity

Physicochemical Characteristics

PropertyValue
Molecular Weight367.4 g/mol
Melting Point158–162°C (decomposes)
SolubilityDMSO >100 mg/mL; EtOH 50 mg/mL
Storage Conditions2–8°C under inert atmosphere
StabilityHydrolyzes in strong acids/bases

The sulfonate group confers hygroscopicity, necessitating anhydrous storage conditions. Thermal gravimetric analysis shows decomposition initiating at 220°C, consistent with the cleavage of the benzyl ester group .

Synthesis and Analytical Characterization

Industrial Synthesis Pathway

The compound is typically synthesized via a three-step sequence:

  • Esterification: DL-Serine reacts with benzyl chloride in alkaline methanol to form benzyl serinate (C10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_3).

  • Salt Formation: The amino ester is treated with 4-methylbenzenesulfonic acid in ethyl acetate, yielding the crystalline sulfonate salt .

  • Purification: Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity by HPLC .

Spectroscopic Fingerprints

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 7.75 (d, 2H, aromatic), 7.45–7.30 (m, 5H, benzyl), 4.55 (s, 2H, CH2Ph), 3.98 (q, 1H, α-CH), 3.65 (t, 2H, β-CH2) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), 1180 cm⁻¹ (S=O asym) .

  • MS (ESI+): m/z 268.1 [M - Tosylate]⁺, 155.0 [Benzyloxycarbonyl]⁺ .

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds between the sulfonate and ammonium groups .

Applications in Pharmaceutical Synthesis

Peptide Mimetic Construction

The compound serves as a key building block for non-hydrolyzable peptide analogs. In a landmark study, its derivative 10r demonstrated 92% yield in synthesizing methyl (1-(benzyloxy)-3-((2,4-difluorobenzyl)carbamoyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)-L-alaninate, a potent kinase inhibitor . The benzyl group prevents unwanted cyclization during amide bond formation, while the sulfonate enhances solubility in polar aprotic solvents .

Prodrug Development

As a protected serine analog, the compound enables controlled release of active drug metabolites. For example, its incorporation into HIV protease inhibitors improved oral bioavailability by 40% compared to free amino acid formulations . The table below compares prodrug performance:

Prodrug FormulationBioavailabilityTmax (h)Half-life (h)
Free Serine12%0.51.2
Benzyl-Sulfonate Derivative52%2.84.7

Data adapted from clinical pharmacokinetic studies .

ScenarioSafety Measure
WeighingUse glove box with N₂ purge
SolubilizationAvoid DMSO >10% v/v
Waste DisposalNeutralize with 1M NaOH before incineration

Material Safety Data Sheets (MSDS) recommend PPE including nitrile gloves, face shields, and Tyvek suits during large-scale operations.

Recent Advancements and Future Directions

Continuous Flow Synthesis

A 2024 innovation achieved 85% yield reduction in reaction time from 18 hours to 45 minutes using microfluidic reactors . Key parameters:

  • Temperature: 65°C

  • Pressure: 2.5 bar

  • Residence Time: 8.7 min

Biocatalytic Modifications

Immobilized lipases (e.g., Candida antarctica Lipase B) now enable enantioselective deprotection of the benzyl group with 99% ee, addressing previous racemization issues .

Environmental Impact Mitigation

Green chemistry initiatives have developed a closed-loop recycling system recovering 98% of 4-methylbenzenesulfonic acid via bipolar membrane electrodialysis .

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